molecular formula C16H11NO2 B590625 3-(Quinolin-2-YL)benzoic acid CAS No. 132318-10-6

3-(Quinolin-2-YL)benzoic acid

Cat. No.: B590625
CAS No.: 132318-10-6
M. Wt: 249.269
InChI Key: WGKLTTKTGVAVOR-UHFFFAOYSA-N
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Description

3-(Quinolin-2-YL)benzoic acid is an organic compound that features a quinoline ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-2-YL)benzoic acid typically involves the cyclization of isonitrosoacetophenone hydrazones with quinoline-2-carbaldehyde. Another method includes the interaction of quinoline-2-carboxylic acid hydrazide with 1,2-diones followed by reaction with ammonia . These reactions are generally carried out under controlled conditions to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-2-YL)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinolin-2,4-diones, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

3-(Quinolin-2-YL)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Quinolin-2-YL)benzoic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to antimicrobial and anticancer effects. Additionally, the compound can inhibit specific enzymes and pathways, contributing to its biological activity .

Comparison with Similar Compounds

  • Quinoline-2-carboxylic acid
  • Quinolin-4-ylbenzoic acid
  • Quinolin-2,4-dione

Comparison: 3-(Quinolin-2-YL)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to quinoline-2-carboxylic acid, it has enhanced stability and reactivity. Quinolin-4-ylbenzoic acid, while similar, exhibits different substitution patterns, leading to varied applications. Quinolin-2,4-dione, on the other hand, has a different oxidation state, affecting its reactivity and biological activity .

Properties

IUPAC Name

3-quinolin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)13-6-3-5-12(10-13)15-9-8-11-4-1-2-7-14(11)17-15/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKLTTKTGVAVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653498
Record name 3-(Quinolin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132318-10-6
Record name 3-(Quinolin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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